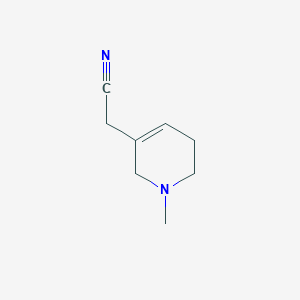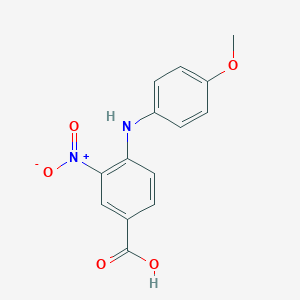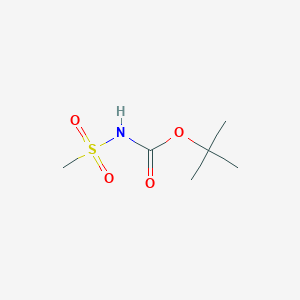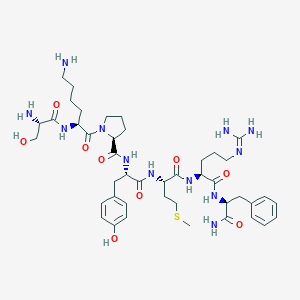
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MPAA is a pyridine derivative that has been synthesized through various methods and has shown promising results in several studies.
Wirkmechanismus
The exact mechanism of action of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile is not fully understood. However, it has been suggested that the compound may interact with various receptors and enzymes in the body, leading to its pharmacological effects. 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been reported to interact with GABA(A) receptors, which may contribute to its anticonvulsant activity. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemische Und Physiologische Effekte
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been reported to reduce seizures, alleviate pain, and reduce inflammation. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to exhibit potent pharmacological effects, making it a useful tool for studying various biological processes. However, there are also limitations to the use of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile in lab experiments. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile. One potential area of study is the development of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile and its potential therapeutic applications. Finally, research is needed to determine the safety and toxicity of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile in humans, which may pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been reported through various methods. One of the most common methods involves the reaction of 2-acetylpyridine with methylamine and sodium cyanide in the presence of ethanol. The reaction leads to the formation of 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile as a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been studied for its potential applications in medicinal chemistry. It has been reported to possess anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
143924-17-8 |
|---|---|
Produktname |
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile |
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C8H12N2/c1-10-6-2-3-8(7-10)4-5-9/h3H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
FHACSRPFOOZXHH-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)CC#N |
Kanonische SMILES |
CN1CCC=C(C1)CC#N |
Synonyme |
3-Pyridineacetonitrile,1,2,5,6-tetrahydro-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)




![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)





